6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
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Description
6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a useful research compound. Its molecular formula is C20H26N6O and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.21680947 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 and 5-HT2A receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .
Mode of Action
The compound interacts with its targets by binding to these receptors. The D2 and 5-HT2A affinity of the synthesized compounds was screened in vitro by radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex, respectively .
Biochemical Pathways
The compound affects the dopaminergic and serotonergic pathways . By binding to D2 and 5-HT2A receptors, it can influence the signaling pathways associated with these receptors, leading to changes in neurotransmitter release and neuronal excitability .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have been used to identify promising lead compounds .
Result of Action
The compound’s action on D2 and 5-HT2A receptors can lead to changes in neuronal activity and neurotransmitter release, potentially influencing behaviors and physiological processes associated with these neurotransmitter systems .
Properties
IUPAC Name |
6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-15-5-4-6-17(16(15)2)24-7-9-25(10-8-24)19-18-20(22-13-21-19)26(14-23-18)11-12-27-3/h4-6,13-14H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQVNGNPSMILGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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